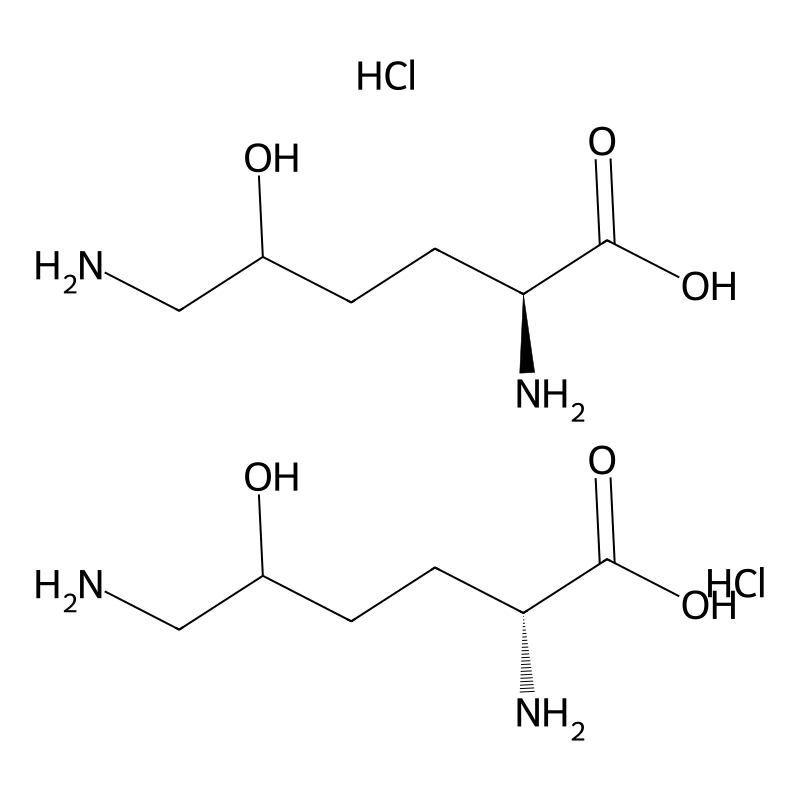

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Collagen Cross-Linking

L-Hydroxylysine is a naturally occurring amino acid found in collagen. Collagen is a major protein component in connective tissues throughout the body. Scientific research has investigated the role of L-hydroxylysine in the formation of stable cross-links between collagen molecules. These cross-links are essential for providing strength and stability to connective tissues.

Studies have used L-Hydroxylysine hydrochloride to investigate collagen synthesis and cross-linking in various cell culture models and tissues. This research helps improve our understanding of wound healing, bone development, and age-related changes in connective tissues.PubChem: )

Dietary Studies

Protein Chemistry Research

L-Hydroxylysine hydrochloride is a valuable tool for protein chemists studying the structure and function of proteins containing hydroxylysine. By incorporating L-Hydroxylysine hydrochloride into synthetic peptides or proteins, researchers can investigate the specific effects of the hydroxyl group on protein folding, interactions with other molecules, and overall function. Protein Science: )

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is a derivative of lysine and is classified as an amino acid. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of approximately 198.65 g/mol. This compound features two amino groups, a hydroxyl group, and a carboxylic acid group, making it a versatile building block in biochemical applications. It is often stored under refrigeration to maintain stability and is commonly used in research and industrial settings .

The primary mechanism of action of 5-Hydroxylysine is within the context of collagen structure. The hydroxyl group of 5-Hyp forms hydrogen bonds with other components of collagen fibers, contributing to the cross-linking and stabilization of the collagen network []. This cross-linking is crucial for the strength and functionality of connective tissues.

Future Research Directions

Research on 5-Hydroxylysine is ongoing to explore its role in various physiological processes. Some potential areas of future investigation include:

- Understanding the precise role of 5-Hyp in different collagen types and their functions.

- Investigating the link between 5-Hyp deficiencies and connective tissue disorders.

- Exploring the potential therapeutic applications of 5-Hyp supplementation or modulation.

The chemical behavior of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride can be characterized by several key reactions:

- Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound behave as an acid in aqueous solutions.

- Esterification: The hydroxyl group can participate in esterification reactions with various alcohols to form esters.

- Amine Reactions: The amino groups can engage in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives.

These reactions highlight the compound's potential for modification and functionalization in synthetic chemistry .

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride exhibits several biological activities:

- Metabolic Role: It serves as a precursor in the biosynthesis of various proteins and enzymes.

- Antioxidant Properties: The hydroxyl group contributes to its ability to scavenge free radicals, thus exhibiting antioxidant activity.

- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, potentially benefiting conditions related to oxidative stress .

The synthesis of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride can be achieved through various methods:

- Starting from Lysine: The compound can be synthesized by hydroxylating lysine at the 5-position using specific reagents under controlled conditions.

- Chemical Modification: Existing amino acids can be modified chemically to introduce the hydroxyl group and additional amino groups.

- Enzymatic Synthesis: Enzymatic pathways may also be employed for more specific modifications, providing higher yields and purity .

The applications of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride are diverse:

- Biotechnology: Used as a building block for peptide synthesis and in the production of bioconjugates.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

- Research: Employed in biochemical assays and studies related to amino acid metabolism .

Research on the interactions of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride has revealed its potential interactions with various biomolecules:

- Protein Binding: Studies indicate that it may bind to specific proteins, influencing their activity and stability.

- Enzyme Inhibition: There are indications that it could inhibit certain enzymes involved in metabolic pathways, although further investigation is needed to clarify these effects .

Several compounds share structural similarities with 2,6-diamino-5-hydroxyhexanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxylysine | C₆H₁₄N₂O₃ | Lacks additional amino group |

| L-Lysine | C₆H₁₄N₂O₂ | Standard amino acid without hydroxyl group |

| Nε-Acetyl-Lysine | C₈H₁₅N₂O₂ | Acetylated form of lysine |

Uniqueness

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is unique due to its combination of two amino groups and a hydroxyl group on a hexanoic chain. This structural arrangement allows for specific interactions and functionalities not present in simpler amino acids or derivatives like lysine or 5-hydroxylysine .

The discovery of 2,6-diamino-5-hydroxyhexanoic acid traces back to pioneering work in amino acid biochemistry during the early 20th century. The compound was first identified in 1921 by Donald Van Slyke as the 5-hydroxylysine form, marking a significant milestone in understanding post-translational modifications of proteins. This discovery emerged from systematic investigations into the amino acid composition of collagen, where researchers observed unusual chemical properties that could not be attributed to the standard twenty amino acids. Van Slyke's work laid the foundation for understanding how specific amino acid modifications contribute to protein structure and function, particularly in extracellular matrix proteins.

The subsequent decades witnessed extensive research into the biosynthetic pathways responsible for hydroxylysine formation. Early biochemical studies revealed that hydroxylysine does not arise from direct incorporation during protein synthesis but rather through post-translational hydroxylation of lysine residues already incorporated into nascent collagen chains. This understanding fundamentally changed the perspective on protein maturation processes and highlighted the importance of enzymatic modifications in determining final protein structure and function.

The development of analytical techniques, particularly high-performance liquid chromatography and mass spectrometry, revolutionized the study of hydroxylysine and its derivatives. These advances enabled researchers to quantify hydroxylysine content in various tissues and to characterize the specific stereoisomers present in biological systems. The identification of multiple hydroxylysine species, including different stereochemical configurations, further expanded the complexity of this amino acid system and its biological implications.

Chemical Classification and Nomenclature Systems

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride belongs to the class of alpha amino acids, specifically categorized as a hydroxylated lysine derivative. The compound's systematic nomenclature reflects its structural features: the presence of two amino groups at positions 2 and 6, a hydroxyl group at position 5, and a carboxylic acid functional group, all contained within a six-carbon chain. The hydrochloride designation indicates the protonated form of the compound, which enhances its stability and water solubility for research applications.

The IUPAC nomenclature for this compound is (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride, emphasizing the specific stereochemical configuration that is most relevant in biological systems. Alternative nomenclature systems include the traditional names hydroxylysine hydrochloride and 5-hydroxy-DL-lysine hydrochloride, which are commonly used in biochemical literature. The compound is also known by various synonyms including erythro-5-hydroxy-L-lysine monohydrochloride and allo-hydroxy-L-lysine, reflecting different stereochemical configurations and historical naming conventions.

| Chemical Identifiers | Value |

|---|---|

| IUPAC Name | (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride |

| Molecular Formula | C₆H₁₅ClN₂O₃ |

| Molecular Weight | 198.65 g/mol |

| CAS Number | 93923-90-1 |

| InChI Key | MJXVOTKVFFAZQJ-FHAQVOQBSA-N |

| SMILES | Cl.NCC(O)CCC(N)C(O)=O |

The stereochemical complexity of hydroxylysine derivatives necessitates careful attention to nomenclature, as different stereoisomers exhibit distinct biological activities and tissue distributions. The (2S,5R)-configuration, commonly found in collagen, differs significantly from the (2S,5S)-form in terms of enzymatic recognition and biological function. This stereochemical diversity reflects the evolutionary adaptation of specific enzymatic systems to produce hydroxylysine variants with distinct structural and functional properties.

Biochemical Significance in Research

The biochemical significance of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride extends far beyond its role as a simple amino acid derivative, encompassing critical functions in protein structure, cellular signaling, and disease pathology. In collagen biochemistry, hydroxylysine serves as an essential precursor for the formation of covalent cross-links that stabilize collagen fibrils and provide mechanical strength to connective tissues. The hydroxylation of specific lysine residues by lysyl hydroxylase enzymes represents a tightly regulated post-translational modification that directly influences collagen stability, cross-linking patterns, and ultimately tissue mechanical properties.

Recent research has revealed that hydroxylysine modifications extend beyond structural proteins to include diverse cellular targets involved in gene regulation and RNA processing. The enzyme JMJD6, a 2-oxoglutarate-dependent dioxygenase, catalyzes lysine hydroxylation with (5S)-stereochemistry on numerous protein substrates, including transcriptional regulators, RNA splicing factors, and chromatin-associated proteins. These modifications have been shown to regulate protein-protein interactions, subcellular localization, and enzymatic activities, suggesting that hydroxylysine represents a novel form of post-translational regulation comparable to phosphorylation and methylation.

| Biological Functions | Enzyme Systems | Target Proteins |

|---|---|---|

| Collagen Cross-linking | PLOD1, PLOD2, PLOD3 | Type I, II, III Collagen |

| Epigenetic Regulation | JMJD6 | Histones H2A, H2B, H3, H4 |

| RNA Processing | JMJD6 | U2AF65, BRD4 |

| Protein Stability | Multiple | Various ECM proteins |

The pathological significance of hydroxylysine deficiency has been demonstrated in several inherited connective tissue disorders, including Ehlers-Danlos syndrome and osteogenesis imperfecta, where mutations in lysyl hydroxylase genes result in collagen instability and tissue fragility. These conditions highlight the critical importance of proper hydroxylysine formation for normal tissue development and maintenance. Furthermore, altered hydroxylysine patterns have been associated with aging, wound healing, and various disease states, making this amino acid derivative a valuable biomarker for tissue remodeling processes.

Molecular Formula and Structural Characteristics

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is a hydrochloride salt derivative of the amino acid hydroxylysine, possessing the molecular formula C₆H₁₅ClN₂O₃ and a molecular weight of 198.65 g/mol [1]. The compound carries the Chemical Abstracts Service number 13204-98-3 and the MDL number MFCD00012878 [1]. The structural framework consists of a six-carbon aliphatic chain bearing two amino groups at positions 2 and 6, a hydroxyl group at position 5, and a carboxylic acid functionality at position 1 [2] [3].

The compound exhibits the SMILES notation O=C(O)C(N)CCC(O)CN.[H]Cl, which describes the connectivity pattern of the free base with the associated hydrochloride counterion [1] [3]. The InChI Key MJXVOTKVFFAZQJ-UHFFFAOYNA-N provides a unique identifier for this specific salt form [3]. The molecule contains multiple functional groups that contribute to its chemical behavior, including primary amino groups, a secondary alcohol, and a carboxylic acid moiety [2].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅ClN₂O₃ |

| Molecular Weight | 198.65 g/mol |

| CAS Number | 13204-98-3 |

| MDL Number | MFCD00012878 |

| SMILES Code | O=C(O)C(N)CCC(O)CN.[H]Cl |

| InChI Key | MJXVOTKVFFAZQJ-UHFFFAOYNA-N |

| Melting Point | 225°C (decomposition) |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Stereochemistry and Isomeric Configurations

The stereochemistry of 2,6-diamino-5-hydroxyhexanoic acid is characterized by the presence of two chiral centers at positions 2 and 5, giving rise to four possible stereoisomeric configurations [4] [5]. These stereoisomers are distinguished by their specific absolute configurations and exhibit distinct biological and chemical properties [6] [7].

(2S,5R)-5-hydroxylysine

The (2S,5R)-5-hydroxylysine stereoisomer, also known as erythro-5-hydroxy-L-lysine, represents the most biologically significant form of hydroxylysine [8] [9]. This stereoisomer carries the CAS number 1190-94-9 and exhibits the systematic name (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid [9]. The compound is naturally occurring and represents the predominant form found in collagen proteins [6] [10].

The (2S,5R) configuration is characterized by the S-configuration at the alpha-carbon (position 2) and the R-configuration at the hydroxyl-bearing carbon (position 5) [8] [7]. This specific stereochemical arrangement is crucial for the compound's biological function and is recognized by specific enzymatic systems, particularly lysyl hydroxylases that catalyze its formation from lysine residues [11] [10].

(2S,5S)-5-hydroxylysine (allo-Hydroxy-L-lysine)

The (2S,5S)-5-hydroxylysine stereoisomer, commonly referred to as allo-hydroxy-L-lysine or threo-5-hydroxy-L-lysine, represents an alternative configuration with the CAS number 18899-29-1 [5] [12]. This isomer maintains the S-configuration at position 2 while exhibiting the S-configuration at position 5, resulting in a threo stereochemical relationship [5].

The allo-hydroxy-L-lysine form is characterized by its distinct three-dimensional structure, which influences its interaction with biological systems and its chemical reactivity [5] [12]. While less abundant than the (2S,5R) form in natural systems, this stereoisomer has been identified in specific collagen types and represents an important synthetic target for research applications [10].

Racemic DL-5-Hydroxylysine

The racemic DL-5-hydroxylysine mixture encompasses all four possible stereoisomers of 5-hydroxylysine and carries the CAS number 6000-08-4 [2] [13]. This racemic form represents an equimolar mixture of D- and L-enantiomers and is commonly encountered in synthetic preparations [13].

The racemic mixture includes (2S,5R), (2S,5S), (2R,5R), and (2R,5S) configurations, each contributing to the overall properties of the compound [4] [13]. Chromatographic separation techniques have been developed to resolve these stereoisomers, with specific retention times observed for each configuration [4]. The order of elution on chiral high-performance liquid chromatography columns has been established as (2R,5S) < (2R,5R) < (2S,5R) < (2S,5S) [4].

| Stereoisomer | CAS Number | Common Name | Natural Occurrence |

|---|---|---|---|

| (2S,5R)-5-hydroxylysine | 1190-94-9 | erythro-5-hydroxy-L-lysine | Collagen (most common) |

| (2S,5S)-5-hydroxylysine (allo-hydroxylysine) | 18899-29-1 | allo-hydroxy-L-lysine | Specific collagen types |

| (2R,5R)-5-hydroxylysine | 108691-26-5 | erythro-5-hydroxy-D-lysine | Synthetic |

| (2R,5S)-5-hydroxylysine | Not specified | allo-hydroxy-D-lysine | Synthetic |

| Racemic DL-5-hydroxylysine | 6000-08-4 | 5-hydroxy-DL-lysine | Synthetic mixture |

Physical and Chemical Properties

The physical and chemical properties of 2,6-diamino-5-hydroxyhexanoic acid reflect its polypeptide-like structure and multiple functional groups [14] [15]. The free base form exhibits a molecular weight of 162.19 g/mol with the molecular formula C₆H₁₄N₂O₃ [14] [16]. The exact mass has been determined to be 162.10044 Da through high-resolution mass spectrometry [15] [17].

The compound demonstrates significant hydrophilic character, as evidenced by its calculated logarithmic partition coefficient (LogP) value of -4.2, indicating strong preference for aqueous environments [2]. The polar surface area has been calculated as 110 Ų, reflecting the extensive hydrogen bonding capacity of the molecule [2] [15]. The density of the free base has been reported as 1.268 g/cm³ [17].

Thermal properties include a boiling point of 416.2°C at 760 mmHg and a flash point of 205.5°C [15] [17]. The hydrochloride salt form exhibits decomposition at 225°C rather than melting, indicating thermal instability at elevated temperatures [18]. The index of refraction has been measured as 1.537, providing information about the compound's optical properties [15] [17].

| Property | Value |

|---|---|

| Molecular Formula (free base) | C₆H₁₄N₂O₃ |

| Molecular Weight (free base) | 162.19 g/mol |

| Exact Mass | 162.10044 Da |

| Density | 1.268 g/cm³ |

| Boiling Point | 416.2°C at 760 mmHg |

| Flash Point | 205.5°C |

| Index of Refraction | 1.537 |

| Polar Surface Area (PSA) | 110 Ų |

| LogP | -4.2 |

Spectroscopic Characterization Methods

Spectroscopic characterization of 2,6-diamino-5-hydroxyhexanoic acid has been extensively documented using multiple analytical techniques [19] [20] [21]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹³C nuclear magnetic resonance spectra recorded at 22.5 MHz in deuterium oxide showing characteristic chemical shifts at δ 174.96, 67.94, 55.29, 45.16, 30.51, and 27.34 ppm.

Two-dimensional ¹H-¹³C heteronuclear single quantum coherence experiments have been performed at 600 MHz in water, providing correlation information between proton and carbon nuclei [20]. The optimal conditions for these measurements include a sample concentration of 50 mM, pH 7.0, and temperature of 25°C [20]. The chemical shift reference used is 4,4-dimethyl-4-silapentane-1-sulfonic acid [20].

Mass spectrometry techniques have proven particularly valuable for characterization and quantification [21] [22]. Liquid chromatography-tandem mass spectrometry methods employ electrospray ionization in both positive and negative modes [19]. In positive ion mode, the compound exhibits a molecular ion peak at m/z 163.1084 [M+H]⁺, with characteristic fragment ions at m/z 128, 82, and 100. The base peak at m/z 128 corresponds to the loss of aminomethanol (NH₂CH₂OH, 35 Da). In negative ion mode, the molecular ion appears at m/z 161.0926 [M-H]⁻.

Ion mobility spectrometry coupled with mass spectrometry provides collision cross section values of 134.9 Ų for [M+H]⁺, 134 Ų for [M-H]⁻, and 137.5 Ų for [M+Na]⁺ [19]. These values serve as additional identifiers for the compound and provide insights into its gas-phase structure [19].

| Technique | Key Data |

|---|---|

| ¹³C NMR (22.5 MHz, D₂O) | δ 174.96, 67.94, 55.29, 45.16, 30.51, 27.34 ppm |

| ¹H-¹³C HSQC NMR (600 MHz, H₂O) | 50 mM concentration, pH 7.0, 25°C |

| LC-MS/MS (ESI positive) | m/z 163.1084 [M+H]⁺, fragments: 128, 82, 100 |

| LC-MS/MS (ESI negative) | m/z 161.0926 [M-H]⁻ |

| Collision Cross Section (CCS) | 134.9 Ų [M+H]⁺, 134 Ų [M-H]⁻, 137.5 Ų [M+Na]⁺ |

| Mass Spectrometry Fragmentation | Base peak: m/z 128 (loss of NH₂CH₂OH, 35 Da) |

Structure-Reactivity Relationships

The structure-reactivity relationships of 2,6-diamino-5-hydroxyhexanoic acid are governed by the presence of multiple reactive functional groups and their spatial arrangement [23] [24] [25]. The primary amino groups at positions 2 and 6 exhibit nucleophilic character and can participate in various chemical transformations including acylation, alkylation, and condensation reactions [23] [26].

The secondary hydroxyl group at position 5 represents a critical reactive site that can undergo oxidation to form aldehydes or ketones [26] [27]. Lysyl oxidase enzymes specifically target this position in biological systems, converting hydroxylysine to hydroxyallysine aldehyde, which subsequently participates in cross-linking reactions [26] [27]. The stereochemistry at this position significantly influences the compound's susceptibility to enzymatic modification [11].

The carboxylic acid functionality at position 1 provides sites for ester and amide bond formation [25]. This group can be activated for coupling reactions with other amino acids or peptides, making the compound valuable for synthetic applications [7]. The ionization state of this group influences the compound's overall charge distribution and solubility properties [25].

Oxidative stress conditions can lead to the formation of additional hydroxylated products [28]. Radical-mediated oxidation has been shown to generate (2S)-3-hydroxylysine and (2S)-4-hydroxylysine in addition to the naturally occurring (2S,5R)-5-hydroxylysine [28]. These alternative hydroxylation patterns serve as markers for protein oxidation and provide insights into oxidative damage mechanisms [28].

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride represents the salt form of hydroxylysine, a modified amino acid that occurs through specific biosynthetic pathways in living organisms. The compound is primarily generated through the post-translational hydroxylation of lysine residues in collagen and collagen-like proteins [1] [2].

The biosynthetic pathway begins with the enzymatic modification of lysine residues by members of the lysyl hydroxylase family. Three distinct lysyl hydroxylase isoforms have been identified in vertebrates: lysyl hydroxylase 1, lysyl hydroxylase 2, and lysyl hydroxylase 3 [3] [4]. These enzymes catalyze the hydroxylation reaction using iron, 2-oxoglutarate, molecular oxygen, and ascorbate as cofactors [4] [5]. The reaction mechanism involves the decarboxylation of 2-oxoglutarate to succinate and carbon dioxide, with one oxygen atom incorporated into the lysine substrate to form the hydroxyl group [5].

Lysyl hydroxylase 1 primarily targets lysine residues within the helical domains of collagen molecules, while lysyl hydroxylase 2 demonstrates specificity for lysine residues located in the telopeptide regions [6] [7]. Lysyl hydroxylase 3 exhibits multifunctional properties, possessing both hydroxylation and glycosylation activities [3] [8]. The enzyme can catalyze the formation of glucosylgalactosylhydroxylysine residues through sequential glycosylation reactions [9] [8].

The hydroxylation process occurs in the endoplasmic reticulum during collagen biosynthesis, taking place while the polypeptide chains are still growing on ribosomes and continuing after their release into the endoplasmic reticulum cisternae [10]. This timing is crucial for proper collagen formation, as hydroxylation must occur before triple helix assembly [10] [11].

Research has demonstrated that the hydroxylation of lysine is essential for subsequent collagen modifications. Hydroxylysine residues serve as attachment sites for carbohydrate moieties, with galactosyltransferase adding galactose residues and glucosyltransferase subsequently adding glucose to form disaccharide structures [9] [12]. These glycosylated hydroxylysine residues contribute significantly to collagen stability and cross-linking properties [11] [9].

Table 1: Species Distribution of 2,6-Diamino-5-hydroxyhexanoic acid

| Species | Detection Status | Source/Reference |

|---|---|---|

| Homo sapiens | Reported/Detected | PubChem database |

| Scolopendra subspinipes | Reported/Detected | PubChem database |

| All living organisms | Exists | HMDB database |

| All eukaryotes | Exists | Bovine metabolome database |

| Zebrafish | Enzyme expression | Lysyl hydroxylase studies |

| Chick embryo | Enzyme expression | Collagen biosynthesis studies |

| Pseudomonas fluorescens | Metabolized | Bacterial metabolism studies |

| Staphylococcus aureus | Cell wall incorporation | Cell wall synthesis studies |

Role in Human Biochemistry

In human biochemistry, 2,6-diamino-5-hydroxyhexanoic acid plays fundamental roles in collagen metabolism and extracellular matrix formation. The compound has been identified in human blood and represents approximately one percent of the total weight of collagen tissue [2] [13]. Despite its relatively small proportion, hydroxylysine exerts profound effects on collagen structure and function.

The primary biochemical role involves collagen stabilization through cross-link formation. Hydroxylysine residues undergo oxidation by lysyl oxidase enzymes to form aldehydes, which subsequently participate in intermolecular cross-linking reactions [11] [14]. These cross-links are essential for the mechanical strength and stability of collagen fibrils [11] [14]. The formation of hydroxyallysine-derived cross-links creates more stable and less degradable collagen structures compared to allysine-derived cross-links [14].

Human collagen contains both galactosylated and glucosylgalactosylated forms of hydroxylysine. The galactosylated form predominates in bone collagen, while the disaccharide form is more abundant in skin collagen [13] [15]. This tissue-specific distribution suggests specialized roles for different glycosylated hydroxylysine forms in various connective tissues [15].

The compound serves as a biomarker for collagen metabolism and turnover. Urinary excretion of hydroxylysine and its glycosides provides an accurate measure of collagen degradation, as these molecules are minimally metabolized before excretion [15]. The ratio of total hydroxylysine to hydroxyproline in urine reflects the source of collagen breakdown, with different ratios indicating degradation from bone, skin, or other connective tissues [15].

Clinical significance emerges in various pathological conditions. Patients with Paget disease of bone, hyperphosphatasia, and extensive thermal burns show altered patterns of urinary hydroxylysine excretion that correlate with the extent and location of collagen degradation [15]. Treatment with calcitonin or bisphosphonates modifies these urinary ratios, demonstrating the therapeutic monitoring potential of hydroxylysine measurements [15].

Table 2: Biosynthetic Enzymes and Cofactors

| Enzyme | Function | Cofactors | Location |

|---|---|---|---|

| Lysyl hydroxylase 1 | Hydroxylates lysine in helical domains | Iron, 2-oxoglutarate, oxygen, ascorbate | Endoplasmic reticulum |

| Lysyl hydroxylase 2 | Hydroxylates lysine in telopeptides | Iron, 2-oxoglutarate, oxygen, ascorbate | Endoplasmic reticulum |

| Lysyl hydroxylase 3 | Multifunctional hydroxylation and glycosylation | Iron, 2-oxoglutarate, oxygen, ascorbate, UDP-glucose | Endoplasmic reticulum and extracellular space |

| Galactosyltransferase | Adds galactose to hydroxylysine | UDP-galactose, manganese | Endoplasmic reticulum |

| Lysyl oxidase | Oxidizes hydroxylysine for cross-linking | Copper, oxygen | Extracellular matrix |

Evolutionary Conservation Across Species

The evolutionary distribution of 2,6-diamino-5-hydroxyhexanoic acid and its biosynthetic machinery reveals important insights into the development of multicellular life and structural protein evolution. The compound exists across a broad range of organisms, from bacteria to humans, though its abundance and functional significance vary considerably across taxonomic groups [2] [16].

Evolutionary analysis indicates that lysyl hydroxylase enzymes predate the appearance of fibrillar collagens, suggesting that these enzymatic activities were co-opted for collagen modification during metazoan evolution [17]. Bacterial organisms contain clavaminic acid synthase-like enzymes that can hydroxylate lysine residues, though these primarily function in secondary metabolite biosynthesis rather than structural protein formation [18] [19].

In invertebrates, a single lysyl hydroxylase gene similar to vertebrate lysyl hydroxylase 3 has been identified [20]. Drosophila possesses a lysyl hydroxylase that shares high sequence identity with vertebrate lysyl hydroxylase 3 proteins, suggesting functional conservation across arthropod lineages [20]. This enzyme localizes to the endoplasmic reticulum and demonstrates expression patterns consistent with collagen modification functions [20].

Vertebrate evolution witnessed significant expansion of the lysyl hydroxylase gene family. Zebrafish possess genes encoding lysyl hydroxylase 1 and lysyl hydroxylase 2 that exhibit similar organizational structures to their human counterparts [6] [7]. The alternative splicing of lysyl hydroxylase 2, which generates two distinct protein isoforms, appears conserved across vertebrate species [6] [7].

The evolutionary transition from single lysyl hydroxylase genes in invertebrates to multiple isoforms in vertebrates correlates with the increased complexity of vertebrate collagen networks [17] [6]. This expansion enabled specialized functions for different lysyl hydroxylase isoforms, with lysyl hydroxylase 1 and lysyl hydroxylase 3 primarily modifying helical domains and lysyl hydroxylase 2 targeting telopeptide regions [6] [7].

Phylogenetic analysis reveals that collagen cross-linking sites evolved early in metazoan lineages and remained highly conserved throughout vertebrate evolution [17]. The lysine-glycine-hydroxyproline sequence motif, which serves as a target for cross-linking, appears to have contributed to the structural properties and mechanical strength of collagen fibrils [17].

Table 3: Evolutionary Conservation Across Taxa

| Taxonomic Group | Hydroxylysine Presence | Lysyl Hydroxylase Genes | Primary Function |

|---|---|---|---|

| Bacteria | Limited (cell wall components) | Clavaminic acid synthase-like superfamily | Cell wall synthesis |

| Archaea | Unknown/Limited | Unknown | Unknown |

| Fungi | Minimal | Single lysyl hydroxylase 3-like | Unknown |

| Plants | Minimal (hydroxyproline-rich glycoproteins) | Unknown | Structural proteins |

| Invertebrates | Collagen-like proteins | Single lysyl hydroxylase 3 | Collagen formation |

| Vertebrates | Extensive (collagens) | Multiple (lysyl hydroxylase 1, 2, 3) | Collagen maturation |

| Mammals | Extensive (multiple collagen types) | Three isoforms (lysyl hydroxylase 1, 2, 3) | Complex collagen networks |

Metabolic Processes and Transformations

The metabolic fate of 2,6-diamino-5-hydroxyhexanoic acid involves complex transformation pathways that differ significantly between synthesis and degradation processes. Following its formation through lysyl hydroxylase-mediated reactions, the compound undergoes various modifications that determine its ultimate biological function and metabolic destiny.

During collagen biosynthesis, newly formed hydroxylysine residues serve as substrates for glycosylation reactions. Galactosyltransferase enzymes catalyze the addition of galactose residues to the hydroxyl group of hydroxylysine, requiring UDP-galactose as a sugar donor and manganese as a cofactor [9] [12]. Subsequently, glucosyltransferase activity, primarily mediated by lysyl hydroxylase 3, adds glucose residues to form glucosylgalactosylhydroxylysine [9] [8].

The glycosylation pattern of hydroxylysine residues exhibits tissue-specific variations that reflect functional specialization. Bone collagen predominantly contains galactosylhydroxylysine, while skin collagen shows higher proportions of the disaccharide form [21] [13]. These differences influence collagen fibril assembly, cross-linking efficiency, and mechanical properties [21].

Oxidative modifications represent another crucial metabolic transformation. Lysyl oxidase enzymes convert hydroxylysine residues to hydroxyallysine aldehydes, which participate in cross-link formation [11] [14]. This oxidation occurs extracellularly and requires copper as a cofactor [4] [14]. The resulting aldehydes undergo spontaneous condensation reactions to form mature cross-links that stabilize collagen fibrils [11] [14].

Degradation pathways for hydroxylysine have been extensively studied in bacterial systems, particularly Pseudomonas fluorescens. This organism metabolizes hydroxylysine through two distinct routes: a monooxygenase pathway analogous to lysine degradation, and a racemase-mediated pathway involving conversion to the D-isomer [22] [23]. The D-hydroxylysine pathway proceeds through hydroxy-L-pipecolate and 2-amino-5-hydroxyadipate intermediates before ultimate conversion to central metabolic intermediates [22] [23].

In mammals, hydroxylysine degradation occurs primarily through proteolytic breakdown of collagen. Free hydroxylysine and its glycosylated forms are released during collagen turnover and subsequently excreted in urine with minimal further metabolism [15]. This metabolic stability makes hydroxylysine excretion a reliable biomarker for collagen degradation rates [15].

The saccharopine pathway, which normally degrades lysine, does not efficiently process hydroxylysine due to the additional hydroxyl group [24]. Instead, hydroxylysine appears to be handled through specialized degradation mechanisms or direct excretion [15] [23].

Table 4: Metabolic Pathways and Transformations

| Pathway | Key Intermediates | Enzymes Involved | Tissue/Organism |

|---|---|---|---|

| Lysine hydroxylation | Lysine → Hydroxylysine | Lysyl hydroxylases (1-3) | All collagen-producing tissues |

| Hydroxylysine glycosylation | Hydroxylysine → Galactosyl-hydroxylysine → Glucosylgalactosyl-hydroxylysine | Galactosyltransferase, Glucosyltransferase | Endoplasmic reticulum |

| Collagen cross-linking | Hydroxylysine → Hydroxyallysine → Cross-links | Lysyl oxidase | Extracellular matrix |

| Hydroxylysine degradation (L-pathway) | 5-amino-4-hydroxyvalerate | Monooxygenase pathway enzymes | Pseudomonas fluorescens |

| Hydroxylysine degradation (D-pathway) | Hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate | Racemase, specific degradation enzymes | Pseudomonas fluorescens |

| Urinary excretion | Free hydroxylysine, glycosylated forms | Proteolytic enzymes | Kidney, liver |